molecular formula C13H10F2O B3025297 3-(2,6-Difluorophenyl)benzyl alcohol CAS No. 691905-34-7

3-(2,6-Difluorophenyl)benzyl alcohol

Cat. No.: B3025297
CAS No.: 691905-34-7
M. Wt: 220.21 g/mol
InChI Key: RQRNSDKUIAXBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)benzyl alcohol is an organic compound with the molecular formula C13H10F2O. It is a member of the class of benzyl alcohols, characterized by the presence of a benzyl group attached to a hydroxyl group. The compound is notable for its two fluorine atoms positioned at the 2 and 6 locations on the phenyl ring, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)benzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(2,6-difluorophenyl)benzaldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone precursor under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Difluorophenyl)benzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)benzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Difluorophenyl)benzyl alcohol is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The positioning of the fluorine atoms can enhance its stability and binding interactions compared to other similar compounds .

Properties

IUPAC Name

[3-(2,6-difluorophenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRNSDKUIAXBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630405
Record name (2',6'-Difluoro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691905-34-7
Record name (2',6'-Difluoro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2,6-difluorophenyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Difluorophenyl)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-(2,6-Difluorophenyl)benzyl alcohol
Reactant of Route 3
Reactant of Route 3
3-(2,6-Difluorophenyl)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-(2,6-Difluorophenyl)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
3-(2,6-Difluorophenyl)benzyl alcohol
Reactant of Route 6
Reactant of Route 6
3-(2,6-Difluorophenyl)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.